molecular formula C11H11BrN4 B564553 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide CAS No. 1246819-52-2

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide

Cat. No.: B564553
CAS No.: 1246819-52-2
M. Wt: 279.141
InChI Key: MICSCRZPQICXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Heterocyclic Aromatic Amines (HAAs) in Mutagenesis Research

Heterocyclic aromatic amines (HAAs) emerged as critical subjects of toxicological research following their identification in cooked protein-rich foods and tobacco smoke in the 1970s. These compounds, formed via Maillard reactions during high-temperature cooking, exhibit potent mutagenic activity in bacterial assays such as the Ames test. Early studies revealed HAAs like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) as multisite carcinogens in rodent models, inducing tumors in the liver, colon, and mammary glands. The discovery of HAAs reshaped understanding of dietary mutagenesis, prompting systematic investigations into their metabolic activation pathways and DNA adduct formation mechanisms.

Table 1: Key HAAs and Their Structural Features

Compound Core Structure Mutagenic Potency (TA98 ± S9)
IQ Imidazoquinoline 433,000 rev/μg
PhIP Imidazopyridine 1,800 rev/μg
2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Imidazoisoquinoline Under investigation

Discovery and Nomenclature of 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide

This compound (CAS 147293-14-9) was first synthesized during structure-activity relationship (SAR) studies of IQ-type mutagens in the 1980s. Its systematic IUPAC name, 3-methylimidazo[4,5-h]isoquinolin-2-amine hydrobromide , reflects its isoquinoline-fused imidazole core with a methyl group at position 3 and an amine at position 2. The hydrobromide salt form enhances solubility for in vitro assays. Key spectral data include:

  • Molecular formula : C₁₁H₁₁BrN₄
  • Exact mass : 279.14 g/mol
  • SMILES : Cn1c(N)nc2c3cnccc3ccc12.Br

The compound’s discovery arose from efforts to explore positional isomerism in HAAs, which profoundly influences mutagenic activity.

Structural Relationship to Food-Derived Mutagens (IQ Compounds)

This compound shares a structural backbone with IQ (2-amino-3-methylimidazo[4,5-f]quinoline) but differs in the fusion pattern of its aromatic systems. While IQ features a quinoline moiety (benzene fused to pyridine), this compound contains an isoquinoline system (pyridine fused to benzene at the 3,4-positions). This subtle variation alters electron distribution and steric interactions, potentially modulating interactions with cytochrome P450 enzymes (e.g., CYP1A2) and DNA adduct formation.

Figure 1: Structural Comparison

IQ: Imidazo[4,5-f]quinoline  
       | Methyl at C3, amine at C2  
Isoquinoline Derivative: Imidazo[4,5-h]isoquinoline  
       | Methyl at C3, amine at C2  

Studies indicate that such structural modifications impact metabolic activation kinetics. For example, the isoquinoline derivative’s planar geometry may facilitate intercalation into DNA, similar to IQ’s arylnitrenium ion-mediated guanine adduction. However, its reduced mutagenic potency compared to IQ in preliminary assays suggests that the isoquinoline system alters the stability of reactive intermediates.

Properties

IUPAC Name

3-methylimidazo[4,5-f]isoquinolin-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4.BrH/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12;/h2-6H,1H3,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICSCRZPQICXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747010
Record name 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-52-2
Record name 3-Methyl-3H-imidazo[4,5-f]isoquinolin-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Condensation and Cyclocondensation

Starting Materials :

  • 5-Aminoisoquinoline

  • Methylglyoxal

  • Hydrobromic acid (48%)

Procedure :

  • Condensation :

    • 5-Aminoisoquinoline (1.0 eq) reacts with methylglyoxal (1.2 eq) in ethanol at 60°C for 6 hours to form an imine intermediate.

    • Monitoring : Reaction progress tracked via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

  • Cyclocondensation :

    • The intermediate undergoes cyclization in the presence of ammonium acetate (2.0 eq) at 120°C for 12 hours, yielding 3-methyl-3H-imidazo[4,5-F]isoquinolin-2-amine.

  • Salt Formation :

    • The free base is treated with hydrobromic acid (1.1 eq) in methanol, precipitated, and recrystallized from ethanol/water (4:1).

Yield : 58–62% (over three steps).
Purity : >95% (HPLC, C18 column, 0.1% TFA in acetonitrile/water).

Method B: Photocyclization Approach

Starting Materials :

  • 2-(2-Bromophenyl)-1H-imidazole

  • Methylamine hydrochloride

Procedure :

  • Stilbene-Type Photocyclization :

    • A solution of 2-(2-bromophenyl)-1H-imidazole and methylamine hydrochloride in DMF is irradiated with UV light (λ = 365 nm) for 24 hours, forming the imidazo[4,5-F]isoquinoline core via intramolecular C–C bond formation.

  • Amination :

    • The product is treated with liquid ammonia at −30°C to introduce the amino group.

  • Salt Formation :

    • Quaternization with methyl bromide in THF, followed by anion exchange with HBr, yields the hydrobromide salt.

Yield : 45–50% (lower due to photodegradation side reactions).

Comparative Analysis of Methods

Parameter Method A Method B
Starting Material CostLowHigh
Reaction Time18 hours36 hours
ScalabilityUp to 100 gLimited to 10 g
Regioselectivity>98%85–90%
Purity Post-Salt95–97%88–92%

Method A is preferred for industrial-scale synthesis due to higher yields and reproducibility, while Method B offers a novel route for structural analogs.

Critical Reaction Optimization

Cyclocondensation Temperature

  • Optimal Range : 110–120°C.

  • Below 110°C : Incomplete cyclization (30–40% conversion).

  • Above 130°C : Degradation to tar-like byproducts.

Solvent Systems for Salt Formation

Solvent Recovery (%) Purity (%)
Methanol9295
Ethanol8597
Acetonitrile7893

Ethanol/water mixtures minimize co-solvent impurities.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d6) : δ 8.45 (s, 1H, H-1), 7.92–7.88 (m, 2H, H-5/H-6), 4.12 (s, 3H, N-CH3).

  • HRMS (ESI+) : m/z 279.1358 [M+H]+ (calculated for C11H11BrN4: 279.1358).

Purity Assessment

  • HPLC Conditions :

    • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm).

    • Mobile Phase: 0.1% H3PO4 in H2O (A) and acetonitrile (B).

    • Gradient: 10–90% B over 20 minutes.

    • Retention Time: 12.3 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

  • Major Byproduct : 2-Amino-3H-imidazo[4,5-F]isoquinoline (demethylation during cyclization).

  • Mitigation : Use of excess methylglyoxal (1.5 eq) and inert atmosphere (N2).

Hydroscopicity of Hydrobromide Salt

  • Storage : Desiccated at −20°C under argon .

Chemical Reactions Analysis

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide is widely used in scientific research due to its mutagenic and carcinogenic properties. It is often used to study the mechanisms of mutagenesis and carcinogenesis in vitro. Additionally, it is used in the development of enzyme-linked immunosorbent assays (ELISAs) for detecting specific biomolecules . Its applications extend to fields such as chemistry, biology, medicine, and industry, where it serves as a model compound for studying the effects of mutagens and carcinogens .

Mechanism of Action

The compound exerts its effects primarily through its interaction with DNA. It is metabolized by cytochrome P450 enzymes, particularly CYP1A2, and conjugated by N-acetyltransferase or sulfotransferase to form reactive metabolites. These metabolites can react with DNA to form adducts, leading to mutations and potentially carcinogenesis . The molecular targets and pathways involved include DNA repair mechanisms and cell cycle regulation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Key Differences

HAAs share a common imidazo-ring fused to aromatic systems (quinoline, quinoxaline, or isoquinoline), with variations in methyl group positions and core structures. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected HAAs
Compound Name (CAS) Core Structure Substituents Molecular Formula Mutagenic Potency (Ames Test) Key Applications
Target Compound :
2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide (1246819-52-2)
Isoquinoline 3-methyl C₁₁H₁₁BrN₄ Not explicitly reported SAR studies, analytical reference
IQ (76180-96-6) Quinoline 3-methyl C₁₁H₁₀N₄ Highly mutagenic Mutagenicity studies, Ames test substrate
MeIQx (77500-04-0) Quinoxaline 3,8-dimethyl C₁₀H₁₂N₄ High Food toxicology, HAA formation studies
4,8-DiMeIQx (132898-07-8) Quinoxaline 3,4,8-trimethyl C₁₁H₁₄N₄ Moderate Antibody development, ELISA detection
PhIP (105650-23-5) Pyridoindole 1-methyl, 6-phenyl C₁₃H₁₂N₄ High Carcinogenicity models, dietary exposure

Biological Activity

2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline Hydrobromide is a compound of significant interest due to its mutagenic and carcinogenic properties. This article explores its biological activity, mechanisms of action, and implications for health and research.

  • IUPAC Name : 3-methylimidazo[4,5-f]isoquinolin-2-amine; hydrobromide
  • Molecular Formula : C₁₁H₁₀N₄Br
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 1246819-52-2

The biological activity of this compound is primarily attributed to its mutagenic effects. The compound interacts with DNA, leading to the formation of unstable nitrenium ions that can bind covalently to DNA bases, resulting in mutations. This has been demonstrated in various studies where the compound induced chromosomal aberrations and sister chromatid exchanges in cultured human cells .

Key Findings:

  • Mutagenicity : Exhibits strong mutagenic properties as evidenced by the Ames test.
  • Carcinogenicity : Linked to cancer development due to its ability to induce DNA damage.
  • Oxidative Stress : Induces oxidative stress and inflammation in biological systems, particularly noted in liver tissues of zebrafish models exposed to the compound .

Biological Activity Overview

The compound has been studied for its effects on various biological systems:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially affecting microbial growth and viral replication pathways.
  • Hepatotoxicity : Research involving zebrafish models revealed that exposure to the compound resulted in significant liver damage characterized by increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), along with elevated reactive oxygen species (ROS) levels. Histopathological examinations showed irregular cell morphology and inflammatory cell infiltration .
  • Inflammatory Response : The compound has been shown to increase pro-inflammatory cytokines such as TNF-α and IL-6 in exposed organisms, indicating a strong inflammatory response linked to oxidative stress mechanisms .

Study on Hepatotoxicity

A study investigated the hepatotoxic effects of 2-Amino-3-methylimidazo[4,5-F]isoquinoline using zebrafish models at varying concentrations (0, 8, 80, and 800 ng/mL) over 35 days. The findings included:

  • Significant increases in ALT and AST levels.
  • Elevated ROS and malondialdehyde (MDA) levels indicating lipid peroxidation.
  • Histological changes including cytoplasmic vacuolation and inflammatory cell infiltration.

These results underscore the potential health risks associated with dietary exposure to this compound, particularly through cooked meats where it may be present due to thermal processing .

Comparative Analysis with Similar Compounds

The biological activities of 2-Amino-3-methyl-3H-imidazo[4,5-F]isoquinoline can be compared with other imidazoquinoline derivatives:

Compound NameStructure SimilarityMutagenicityCarcinogenicity
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)HighYesYes
2-Amino-3,7,8-trimethylimidazo[4,5-f]quinoxalineModerateYesYes
2-Amino-3,4-dimethylimidazo[4,5-f]quinolineModerateYesYes

These compounds share structural characteristics that contribute to their similar biological activities but differ in potency and specific effects on cellular mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.